O-Desmethyl gefitinib D8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

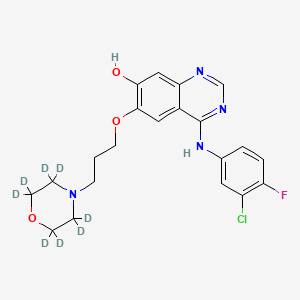

Structure

3D Structure

Properties

Molecular Formula |

C21H22ClFN4O3 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol |

InChI |

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2 |

InChI Key |

IFMMYZUUCFPEHR-RHDPTBQRSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-Desmethyl gefitinib D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of O-Desmethyl gefitinib D8, a deuterated analog of a primary metabolite of the anticancer drug Gefitinib. This document details its chemical structure, physicochemical properties, proposed synthesis, analytical methods, and its role in the context of EGFR signaling pathways.

Core Chemical Properties

This compound is the deuterium-labeled form of O-Desmethyl gefitinib, a major active metabolite of Gefitinib. The deuterium labeling is located on the morpholine ring, providing a valuable tool for metabolic and pharmacokinetic studies.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₄D₈ClFN₄O₃ | [1] |

| Molecular Weight | 440.93 g/mol | [1] |

| Appearance | Off-white to light yellow solid | MedChemExpress Certificate of Analysis |

| Purity (LCMS) | ≥99% | MedChemExpress Certificate of Analysis |

| Solubility | Soluble in DMSO | MedChemExpress Product Data Sheet |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a two-part strategy: the preparation of the deuterated morpholinopropyl side chain and the O-alkylation of the phenolic quinazoline precursor.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

2.2.1. Synthesis of N-(3-chloropropyl)morpholine-d8

This procedure is adapted from the known synthesis of N-(3-chloropropyl)morpholine[3].

-

Reaction Setup: In a round-bottom flask, dissolve morpholine-d8 (1.0 eq) in a suitable solvent such as toluene.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at ambient temperature for 18 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated morpholine hydrobromide. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield N-(3-chloropropyl)morpholine-d8 as a pale yellow oil.

2.2.2. Synthesis of this compound

This procedure is based on the general O-alkylation of phenols and the known synthesis of Gefitinib[4].

-

Reaction Setup: In a round-bottom flask, dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

-

Alkylation: To the stirred suspension, add N-(3-chloropropyl)morpholine-d8 (1.5 eq).

-

Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

Analytical Methods

The primary analytical technique for the characterization and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification in Human Plasma

The following is a representative protocol adapted from a validated method for the simultaneous quantification of Gefitinib and O-Desmethyl gefitinib.

| Parameter | Condition |

| Chromatographic System | HPLC with an Alltima C18 column (150 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (30:70, v/v) |

| Flow Rate | 300 µL/min |

| Run Time | 3 minutes |

| Detection | API 4000 triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. |

Biological Context and Mechanism of Action

O-Desmethyl gefitinib is an active metabolite of Gefitinib, formed primarily through the action of the cytochrome P450 enzyme CYP2D6. It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Metabolic Formation

The metabolic conversion of Gefitinib to O-Desmethyl gefitinib is a key step in its in-vivo activity profile.

Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

EGFR Signaling Pathway Inhibition

O-Desmethyl gefitinib, like its parent compound, exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of oncology and drug metabolism. Its stable isotope labeling allows for precise quantification and tracing in complex biological matrices, facilitating a deeper understanding of the pharmacokinetics and metabolic fate of Gefitinib. The information provided in this guide serves as a foundational resource for professionals engaged in the development and study of targeted cancer therapies.

References

An In-depth Technical Guide to O-Desmethyl gefitinib-d8: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of O-Desmethyl gefitinib-d8. This deuterated analog of a primary active metabolite of Gefitinib is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification.

Chemical Structure and Properties

O-Desmethyl gefitinib-d8, also known as 4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol, is a stable isotope-labeled version of O-Desmethyl gefitinib. The eight deuterium atoms are located on the morpholine ring, providing a distinct mass shift for analytical purposes without significantly altering the chemical properties of the molecule.

| Property | Value |

| IUPAC Name | 4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol[1] |

| Molecular Formula | C₂₁H₁₄D₈ClFN₄O₃[2] |

| Molecular Weight | 440.93 g/mol [2] |

| Monoisotopic Mass | 440.1866604 Da[1] |

| Appearance | Off-white to light yellow solid (expected, based on unlabeled compound)[3] |

| Purity (LCMS) | ≥98% (typical for stable isotope-labeled standards) |

| Isotopic Purity | ≥99 atom % D (typical for commercially available standards) |

| SMILES | [2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

| InChI | InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2 |

Synthesis of O-Desmethyl gefitinib-d8

The overall synthetic strategy can be divided into two main stages:

-

Synthesis of the Deuterated Intermediate: Preparation of N-(3-chloropropyl)morpholine-d8.

-

Coupling to the Quinazoline Core: Williamson ether synthesis to couple the deuterated side chain with the 4-(3-chloro-4-fluoroanilino)-7-hydroxy-6-methoxyquinazoline precursor.

Caption: General synthesis workflow for O-Desmethyl gefitinib-d8.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of O-Desmethyl gefitinib-d8. These protocols are based on established chemical literature for similar transformations.

Stage 1: Synthesis of N-(3-chloropropyl)morpholine-d8

This stage involves the deuteration of morpholine followed by its alkylation.

1.1 Synthesis of Morpholine-d8

-

Materials: Morpholine, Deuterium Oxide (D₂O), Raney Nickel (catalyst).

-

Procedure:

-

In a high-pressure reactor, combine morpholine, a molar excess of Deuterium Oxide (D₂O), and a catalytic amount of Raney Nickel.

-

Seal the reactor and heat the mixture to a temperature sufficient to promote H/D exchange (typically 120-150 °C).

-

Maintain the reaction under pressure for 24-48 hours.

-

Cool the reactor to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The filtrate, containing morpholine-d8 in D₂O, can be used directly in the next step or the morpholine-d8 can be extracted with a suitable organic solvent and dried.

-

1.2 Synthesis of N-(3-chloropropyl)morpholine-d8

-

Materials: Morpholine-d8, 1-bromo-3-chloropropane, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of morpholine-d8 in acetonitrile, add 1-bromo-3-chloropropane and potassium carbonate.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(3-chloropropyl)morpholine-d8.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Stage 2: Synthesis of O-Desmethyl gefitinib-d8

This stage involves the coupling of the deuterated side chain with the O-desmethyl gefitinib core.

-

Materials: 4-(3-chloro-4-fluoroanilino)-6,7-dihydroxyquinazoline, N-(3-chloropropyl)morpholine-d8, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-(3-chloro-4-fluoroanilino)-6,7-dihydroxyquinazoline in DMF, add N-(3-chloropropyl)morpholine-d8 and potassium carbonate.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and then with a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

-

The crude O-Desmethyl gefitinib-d8 is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to afford the final product.

-

Signaling Pathway Context

O-Desmethyl gefitinib, the non-deuterated parent compound, is an active metabolite of gefitinib. Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The binding of ligands, such as EGF, to EGFR triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Gefitinib and its active metabolite inhibit the autophosphorylation of EGFR, thereby blocking these downstream signals.

Caption: Simplified EGFR signaling and its inhibition.

Conclusion

This technical guide provides a foundational understanding of the structure and synthesis of O-Desmethyl gefitinib-d8. The detailed, albeit inferred, synthetic protocols offer a practical starting point for researchers in need of this important analytical standard. The provided diagrams illustrate the key chemical transformations and the biological context of the parent compound, making this a valuable resource for professionals in drug development and related scientific fields. It is important to note that all synthetic procedures should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

The Role of O-Desmethyl Gefitinib D8 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl gefitinib D8 is the deuterated analog of O-Desmethyl gefitinib, the principal active metabolite of gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide provides an in-depth overview of the critical role of this compound in research, primarily as an internal standard for bioanalytical assays. Furthermore, this guide delves into the metabolism of gefitinib, the pharmacokinetics of its active metabolite, and the pertinent experimental protocols and signaling pathways.

Introduction to Gefitinib and its Metabolism

Gefitinib (marketed as Iressa) is a targeted cancer therapeutic agent used in the treatment of non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene. Upon administration, gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway is the O-demethylation of the methoxy-substituent on the quinazoline ring, leading to the formation of O-Desmethyl gefitinib. This metabolite is not only abundant but also pharmacologically active, contributing to the overall therapeutic effect of the parent drug.

The formation of O-desmethyl gefitinib is predominantly catalyzed by the CYP2D6 enzyme, with minor contributions from CYP3A4 and CYP3A5. Consequently, the plasma concentration of O-Desmethyl gefitinib can be significantly influenced by genetic polymorphisms in the CYP2D6 gene, leading to inter-individual variability in drug exposure and response.

This compound: The Internal Standard of Choice

In pharmacokinetic and metabolic studies of gefitinib, accurate quantification of both the parent drug and its metabolites in biological matrices is crucial. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its chemical and physical properties.

Key Characteristics of this compound:

-

Isotopic Labeling: The deuterium atoms in this compound impart a higher mass-to-charge ratio (m/z) compared to the endogenous O-Desmethyl gefitinib. This mass difference allows for clear differentiation and simultaneous detection by a mass spectrometer.

-

Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention time and ionization efficiency to the unlabeled metabolite. This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to accurate and precise quantification.

-

Chemical Stability: The deuterium labeling does not significantly alter the chemical stability of the molecule.

Quantitative Data

The following tables summarize key quantitative data related to O-Desmethyl gefitinib and its role in research.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₄D₈ClFN₄O₃ |

| Molecular Weight | 440.93 g/mol |

| Parent Drug | Gefitinib |

| Category | Stable Isotope Labeled Reference Standard |

Table 2: Pharmacokinetic Parameters of O-Desmethyl Gefitinib in Relation to CYP2D6 Genotype [1]

| CYP2D6 Metabolizer Status | n | Median AUC₀₋₂₄ (ng·h/mL) | P-value (vs. IMs) | Median AUC Ratio (Metabolite/Gefitinib) |

| Homozygous Extensive (EMs) | 13 | 12,523 | 0.021 | 1.41 |

| Heterozygous EMs | 18 | - | - | 0.86 |

| Intermediate (IMs) | 5 | 1,460 | - | 0.24 |

Table 3: In Vitro Activity of O-Desmethyl Gefitinib

| Parameter | Value |

| EGFR Inhibition (IC₅₀) | 36 nM |

Experimental Protocols

Quantification of Gefitinib and O-Desmethyl Gefitinib in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of gefitinib and its primary metabolite, O-Desmethyl gefitinib, in human plasma, utilizing this compound as an internal standard.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

4.1.2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution to be optimized)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer (e.g., API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Gefitinib: To be determined (e.g., m/z 447.2 → 128.1)

-

O-Desmethyl gefitinib: To be determined (e.g., m/z 433.2 → 128.1)

-

This compound (IS): To be determined (e.g., m/z 441.2 → 128.1)

-

4.1.3. Workflow Diagram

Caption: LC-MS/MS Sample Preparation Workflow.

In Vitro Metabolism of Gefitinib using Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of gefitinib in vitro.

4.2.1. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL)

-

Gefitinib (e.g., 1 µM)

-

Phosphate buffer (pH 7.4)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4.2.2. Sample Analysis

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method, with this compound as an internal standard for the quantification of O-Desmethyl gefitinib.

4.2.3. Experimental Workflow Diagram

Caption: In Vitro Metabolism Experimental Workflow.

Signaling Pathway

Gefitinib and its active metabolite, O-Desmethyl gefitinib, exert their therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.

EGFR Signaling Pathway and Inhibition by Gefitinib

References

Technical Guide: O-Desmethyl Gefitinib D8 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the data and methodologies associated with the Certificate of Analysis for O-Desmethyl Gefitinib D8, a stable isotope-labeled internal standard. O-Desmethyl Gefitinib is an active metabolite of the EGFR inhibitor Gefitinib, and its formation is dependent on CYP2D6 activity.[1] The deuterated analog serves as a critical tool for quantitative analysis in pharmacokinetic and metabolic studies.

Certificate of Analysis Summary

The following tables summarize the typical data presented in a Certificate of Analysis for a high-purity this compound reference standard.

Table 1: Compound Identification

| Parameter | Specification |

| Compound Name | This compound |

| Synonym | N-(3-Chloro-4-fluorophenyl)-7-hydroxy-6-(3-morpholino-d8-propoxy)-quinazolin-4-amine |

| Molecular Formula | C₂₁H₁₄D₈ClFN₄O₃[2] |

| Molecular Weight | 441.93 g/mol |

| CAS Number | Not Assigned |

| Parent Drug | Gefitinib[2] |

Table 2: Physical and Chemical Properties

| Parameter | Specification |

| Appearance | Off-white to light yellow solid[3] |

| Storage (Powder) | -20°C for 3 years[4] |

| Storage (In Solvent) | -80°C for 1 year |

Table 3: Analytical Data

| Test | Method | Result |

| Purity | LCMS | 99.84% |

| Identity Confirmation | ¹H NMR | Consistent with Structure |

| Identity Confirmation | Mass Spectrometry (LCMS) | Consistent with Structure |

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These represent standard protocols for the quality control of chemical reference standards.

Purity Determination by LCMS

-

Objective: To determine the purity of the compound by separating it from any potential impurities and quantifying the relative peak area.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

-

Methodology:

-

Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or Methanol) to a known concentration.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is run from a low to a high percentage of Solvent B to elute compounds of increasing hydrophobicity.

-

Flow Rate: A standard flow rate of 0.5 - 1.0 mL/min is used.

-

Injection Volume: 5-10 µL of the sample solution is injected.

-

-

Detection:

-

The eluent from the HPLC is directed to the Mass Spectrometer.

-

The MS is operated in positive ion electrospray ionization (ESI+) mode.

-

Data is acquired in full scan mode to detect all ions within a specified mass range.

-

-

Data Analysis: The purity is calculated by integrating the area of the main compound peak and dividing it by the total area of all detected peaks in the chromatogram. The result is expressed as a percentage.

-

Identity Confirmation by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the compound by analyzing the hydrogen nuclei within the molecule.

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

-

Methodology:

-

Sample Preparation: Approximately 2-5 mg of the this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: The sample tube is placed in the NMR probe, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration values, and coupling patterns. The observed spectrum is compared against the expected spectrum for the known structure of this compound. A "Consistent with Structure" result indicates that the observed signals match the expected chemical environment of the protons in the molecule.

-

Quality Control Workflow Visualization

The following diagram illustrates the logical workflow for the quality control and certification of a chemical reference standard like this compound.

References

O-Desmethyl gefitinib D8 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desmethyl Gefitinib-D8, a stable isotope-labeled metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details its chemical properties, metabolic pathway, and relevant experimental protocols for its study and application in research.

Core Compound Data

O-Desmethyl Gefitinib-D8 is the deuterium-labeled form of O-Desmethyl Gefitinib, an active metabolite of Gefitinib. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies involving mass spectrometry.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Formula | C₂₁H₁₄D₈ClFN₄O₃ | [1][2][3][4][5] |

| Molecular Weight | 440.9 g/mol | |

| Alternative Molecular Weight | 440.93 g/mol | |

| Parent Drug | Gefitinib | |

| Metabolic Pathway | O-demethylation of Gefitinib | |

| Primary Enzyme | Cytochrome P450 2D6 (CYP2D6) |

Metabolic Pathway and Mechanism of Action

Gefitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a significant role in the formation of O-Desmethyl Gefitinib. This metabolite retains inhibitory activity against the EGFR. The process of O-demethylation is a key metabolic route for Gefitinib, and its rate can be influenced by genetic polymorphisms in the CYP2D6 enzyme.

The following diagram illustrates the metabolic conversion of Gefitinib to O-Desmethyl Gefitinib.

Caption: Metabolic pathway of Gefitinib to O-Desmethyl Gefitinib via CYP2D6.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of O-Desmethyl Gefitinib and its parent compound.

In Vitro Metabolism of Gefitinib in Human Liver Microsomes

This protocol is designed to study the formation of O-Desmethyl Gefitinib from Gefitinib using a subcellular liver fraction.

Materials:

-

Human liver microsomes (HLMs)

-

Gefitinib

-

O-Desmethyl Gefitinib-D8 (as internal standard)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (a typical protein concentration is 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add Gefitinib to the mixture to start the metabolic reaction. The final concentration of Gefitinib should be chosen based on the experimental design, often in the range of 1-10 µM.

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the O-Desmethyl Gefitinib-D8 internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of O-Desmethyl Gefitinib relative to the D8-labeled internal standard.

EGFR Kinase Inhibition Assay (Luminescent)

This protocol measures the inhibitory activity of a compound, such as O-Desmethyl Gefitinib, on the enzymatic activity of EGFR.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (O-Desmethyl Gefitinib) and controls

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white microtiter plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions, EGFR enzyme, and the kinase substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation (Part 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation (Part 2): Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, driving a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

References

A Technical Guide to O-Desmethyl Gefitinib D8 for Research Professionals

Introduction: O-Desmethyl gefitinib-d8 is the stable isotope-labeled analog of O-Desmethyl gefitinib, a principal active metabolite of the anticancer drug Gefitinib.[1][2] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer therapy.[3][4][5] The deuterated form, O-Desmethyl gefitinib D8, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the metabolite in biological samples through mass spectrometry. This guide provides an overview of its commercial availability, technical specifications, and relevant biological context for researchers and drug development professionals.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. The product is typically intended for laboratory use only and is accompanied by a Certificate of Analysis detailing its purity and identity. Below is a comparative summary of suppliers and key product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Clearsynth | CS-O-47487 | C₂₁H₁₄D₈ClFN₄O₃ | 440.93 | Provides Certificate of Analysis. Pricing available upon request. |

| Artis Standards | AC0167 | C₂₁H₁₄D₈ClFN₄O₃ | 440.93 | Listed as a stable isotope product for Gefitinib. |

| Acanthus Research | ACB-161030-0030 | C₂₁H₁₄D₈ClFN₄O₃ | N/A | Labeled as a stable isotope reference standard. |

| Toronto Research Chemicals (TRC) | D291683 | N/A | N/A | Available through distributors like Biomall. |

| TargetMol | T19489 | N/A | N/A | Listed as a research chemical. |

| MedChemExpress | HY-112399S | N/A | N/A | Described as a deuterium-labeled active metabolite of Gefitinib. |

Table 2: General Technical Specifications

| Parameter | Value | Source |

| Chemical Name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d8 | Clearsynth |

| Parent Drug | Gefitinib | Acanthus Research |

| Metabolite CAS Number | 847949-49-9 (for non-deuterated form) | ChemicalBook |

| Typical Purity | ≥95% | Sigma-Aldrich (for non-deuterated) |

| Appearance | Yellow Solid | ChemicalBook (for non-deuterated) |

| Storage Conditions | -20°C Freezer or -80°C for long-term storage | ChemicalBook, MedChemExpress |

Experimental Protocols: Quality Control and Analysis

While specific experimental protocols for the application of this compound are experiment-dependent, the quality control (QC) process for verifying the identity and purity of such a reference standard is critical. The methods below are representative of a typical workflow detailed in a supplier's Certificate of Analysis.

1. Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

A small sample of the compound is dissolved in an appropriate solvent (e.g., Methanol or DMSO).

-

The solution is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the deuterated compound. The expected mass should correspond to C₂₁H₁₅D₈ClFN₄O₃⁺.

-

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound by separating it from any potential impurities.

-

Methodology:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: A time-dependent linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a specified wavelength (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area in the chromatogram.

-

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the position of the deuterium labels.

-

Methodology:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The ¹H NMR spectrum is analyzed to confirm the absence of proton signals at the sites of deuteration when compared to the spectrum of the non-deuterated standard.

-

The chemical shifts and coupling constants of the remaining protons should match the expected structure.

-

Biological and Experimental Workflow Visualizations

Metabolic Pathway of Gefitinib

Gefitinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of the main metabolic pathways is the O-demethylation of the methoxy substituent on the quinazoline ring, which is mediated predominantly by the CYP2D6 enzyme, to form O-Desmethyl gefitinib.

Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.

EGFR Signaling Pathway Inhibition

Gefitinib functions by binding to the ATP-binding site within the tyrosine kinase domain of EGFR. This competitive inhibition prevents EGFR autophosphorylation, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

Workflow for Procurement and Use of an Internal Standard

The process of acquiring and utilizing a deuterated standard in a regulated or research environment follows a structured workflow to ensure data integrity.

Caption: Standard workflow for acquiring and using a reference standard.

References

O-Desmethyl Gefitinib D8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-Desmethyl gefitinib D8. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of their work with this significant metabolite of Gefitinib. This guide includes recommended storage conditions, a detailed experimental protocol for stability assessment, and insights into potential degradation pathways.

Introduction

O-Desmethyl gefitinib is the major active metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The deuterated internal standard, this compound, is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. Ensuring the stability of this reference standard is paramount for generating reliable and reproducible data. This guide outlines the best practices for the storage and handling of this compound and provides a framework for conducting stability studies.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The following storage conditions are recommended based on information from various suppliers and stability data for the non-deuterated analogue.

Table 1: Recommended Storage Conditions for O-Desmethyl Gefitinib

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | Up to 3 years[1] |

| 4°C | Up to 2 years[1] | |

| In Solvent | -80°C | Up to 6 months[1] |

| -20°C | Up to 1 month[1] |

Note: For this compound, it is best practice to store the solid compound at -20°C. Stock solutions can be stored at -20°C for several months.[2] To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible and avoid repeated freeze-thaw cycles.

EGFR Signaling Pathway

O-Desmethyl gefitinib, like its parent drug Gefitinib, functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Understanding this pathway is crucial for contextualizing the compound's mechanism of action.

Caption: EGFR Signaling Pathway and Inhibition by O-Desmethyl gefitinib.

Stability Assessment: Experimental Protocol

Objective

To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light, and to identify potential degradation products.

Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is recommended.

Table 2: Example HPLC Method Parameters for Gefitinib (Adaptable for this compound)

| Parameter | Condition |

| Column | C18 column (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 248 nm |

Note: This method is based on a published stability-indicating HPLC method for Gefitinib and may require optimization for this compound.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation profile of the compound.

Table 3: Forced Degradation Conditions for Gefitinib (Adaptable for this compound)

| Stress Condition | Reagent and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug at 105°C for 24 hours |

| Photolytic Degradation | Solid drug exposed to UV light (254 nm) and cool white fluorescent light |

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Experimental Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on forced degradation studies of Gefitinib, this compound is likely to be most susceptible to oxidative degradation. The primary degradation product of Gefitinib under oxidative stress is Gefitinib N-oxide. Given the structural similarity, it is plausible that this compound would also form an N-oxide derivative at the morpholine nitrogen. Degradation under acidic and basic conditions is generally less pronounced for the parent compound.

Conclusion

The stability and proper storage of this compound are critical for its use as an internal standard in research and drug development. This guide provides the necessary information for its appropriate handling, including recommended storage conditions and a detailed protocol for conducting stability assessments. While specific quantitative stability data for the deuterated compound is limited, the provided experimental framework, adapted from studies on Gefitinib, offers a robust starting point for any laboratory to ensure the integrity of their analytical standards and the reliability of their results. Researchers are encouraged to perform their own stability evaluations under their specific experimental conditions.

References

O-Desmethyl Gefitinib D8: A Technical Safety and Handling Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the safety, handling, and physicochemical properties of O-Desmethyl gefitinib D8. Due to the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this document synthesizes available data for the non-deuterated analogue and outlines best practices for handling deuterated compounds.

O-Desmethyl gefitinib is an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1] The deuterated version, this compound, is a valuable tool in research, particularly in pharmacokinetic and metabolism studies.

Safety and Hazard Information

One supplier, MedChemExpress, classifies O-Desmethyl gefitinib as hazardous with the following classifications:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2][3]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2][3]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

In contrast, a Safety Data Sheet from Cayman Chemical for O-Desmethyl gefitinib states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).

Given this discrepancy, it is prudent to handle O-Desmethyl gefitinib and its deuterated analogue with the assumption that it is hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

Physicochemical Properties

The physical and chemical properties of O-Desmethyl gefitinib and its deuterated analogue are summarized below.

O-Desmethyl gefitinib

| Property | Value | Source |

| Molecular Formula | C21H22ClFN4O3 | |

| Molecular Weight | 432.88 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 117-120 °C | |

| Purity (LCMS) | 99.40% |

This compound

| Property | Value | Source |

| Molecular Formula | C21H14D8ClFN4O3 | |

| Molecular Weight | 440.93 g/mol | |

| IUPAC Name | 4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol | |

| Computed XLogP3 | 3.8 |

Handling and Storage of Deuterated Compounds

Deuterated compounds like this compound require specific handling and storage procedures to maintain their isotopic integrity. The primary concern is the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is -20°C for long-term stability.

-

Protect from light and moisture.

Handling:

-

Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

-

Use dry glassware and solvents to minimize isotopic dilution.

-

Allow the container to warm to room temperature before opening to prevent condensation.

Experimental Protocols

While a specific, detailed experimental protocol for a key experiment involving this compound is not available, the following general protocol outlines the safe handling and preparation of the compound for a typical in vitro assay.

Protocol: Preparation of this compound Stock Solution for in vitro EGFR Inhibition Assay

Objective: To prepare a stock solution of this compound for use in an enzymatic assay to determine its inhibitory activity against EGFR.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

-

Dry, sterile microcentrifuge tubes

-

Calibrated micropipettes with low-retention tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation:

-

Ensure all glassware (e.g., vials, spatulas) is thoroughly dried in an oven and cooled in a desiccator.

-

Allow the container of this compound to equilibrate to room temperature before opening.

-

-

Weighing:

-

In a chemical fume hood or under a gentle stream of inert gas, carefully weigh the desired amount of this compound into a pre-tared, dry microcentrifuge tube.

-

-

Dissolution:

-

Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

-

Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in dry, sterile microcentrifuge tubes.

-

Purge the headspace of each aliquot with inert gas before sealing.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the stock solution.

-

Prepare further dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for the experiment.

-

Visualized Workflow: Safe Handling of Deuterated Compounds

The following diagram illustrates a recommended workflow for the safe handling and preparation of deuterated compounds in a laboratory setting.

References

Isotopic Purity of O-Desmethyl Gefitinib D8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and, critically, the determination of isotopic purity for O-Desmethyl gefitinib D8. O-Desmethyl gefitinib, an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor gefitinib, is a key compound in pharmacokinetic and metabolic studies. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry. High isotopic purity is paramount for the accuracy and reliability of such assays.

Introduction

This compound is a stable isotope-labeled version of O-Desmethyl gefitinib, where eight hydrogen atoms on the morpholine ring have been replaced with deuterium. The precise IUPAC name is 4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol[1]. This guide outlines a plausible synthetic approach, details state-of-the-art analytical methodologies for assessing isotopic purity, and presents representative data.

Synthesis of this compound

While specific, proprietary synthesis protocols for this compound are not publicly available, a feasible synthetic route can be extrapolated from known gefitinib synthesis pathways[2][3][4]. The key step involves the incorporation of the deuterated morpholine moiety.

A plausible final step in the synthesis would be the alkylation of the protected quinazoline precursor with a deuterated morpholinylpropyl halide. The overall synthetic strategy is designed to introduce the deuterium labels late in the sequence to maximize incorporation efficiency and minimize isotopic exchange.

Caption: Proposed final step in the synthesis of this compound.

Isotopic Purity Assessment

The determination of isotopic purity is a critical quality control step. It ensures that the deuterated standard has a well-defined mass and that the contribution of its isotopic variants to the signal of the non-labeled analyte is minimal. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

Objective: To determine the isotopic distribution and purity of this compound.

Instrumentation:

-

Liquid Chromatograph (LC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

-

This compound sample

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid.

-

LC Separation:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 100-1000

-

Resolution: > 60,000 FWHM

-

Data Acquisition: Full scan mode

-

Data Analysis:

-

Extract the ion chromatogram for the [M+H]+ ion of this compound (expected m/z ~441.19).

-

From the mass spectrum corresponding to the chromatographic peak, determine the relative intensities of the ions corresponding to the different isotopic variants (D0 to D8).

-

Calculate the isotopic purity as the percentage of the D8 variant relative to the sum of all isotopic variants.

Caption: Workflow for isotopic purity determination by LC-HRMS.

Experimental Protocol: Structural Confirmation and Isotopic Purity by NMR

Objective: To confirm the position of deuterium labeling and assess isotopic enrichment.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Materials:

-

This compound sample (approx. 5 mg)

-

Deuterated solvent (e.g., DMSO-d6)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the deuterated solvent.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the morpholine protons will confirm the location of the deuterium labels.

-

²H NMR Acquisition: Acquire a deuterium NMR spectrum to confirm the presence of deuterium at the expected chemical shifts.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly less intense.

Data Analysis:

-

In the ¹H NMR spectrum, integration of the residual proton signals in the morpholine region relative to a non-deuterated portion of the molecule (e.g., aromatic protons) can provide an estimate of isotopic enrichment.

Quantitative Data

The following tables present hypothetical but representative data for a batch of this compound with high isotopic purity.

Table 1: Isotopic Distribution of this compound by HRMS

| Isotopic Variant | Relative Abundance (%) |

| D8 | 98.5 |

| D7 | 1.2 |

| D6 | 0.2 |

| D5 | <0.1 |

| D4 | <0.1 |

| D3 | <0.1 |

| D2 | <0.1 |

| D1 | <0.1 |

| D0 (unlabeled) | <0.1 |

Table 2: Summary of Isotopic Purity Assessment

| Parameter | Specification | Result | Method |

| Isotopic Purity (%D8) | ≥ 98% | 98.5% | HRMS |

| Chemical Purity | ≥ 99% | 99.6% | HPLC-UV |

| Deuterium Incorporation | Confirmed | Conforms | ¹H NMR |

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative bioanalytical methods. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the specific locations of the deuterium atoms. The methodologies and representative data presented in this guide serve as a valuable resource for researchers and scientists working with this and other deuterated compounds.

References

- 1. This compound | C21H22ClFN4O3 | CID 145925623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of O-Desmethyl gefitinib D8 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of O-Desmethyl gefitinib, a major active metabolite of the epidermal growth factor receptor (EGFR) inhibitor gefitinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). O-Desmethyl gefitinib D8 is utilized as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the field of oncology.

Introduction

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The metabolism of gefitinib is extensive, primarily mediated by cytochrome P450 enzymes, with CYP2D6 being responsible for the formation of its major active metabolite, O-Desmethyl gefitinib (M523595).[1][2][3] This metabolite has been shown to inhibit EGFR with a potency comparable to the parent drug.[1][4] Therefore, accurate quantification of both gefitinib and O-Desmethyl gefitinib is essential for understanding the overall pharmacological profile and for personalizing patient therapy. LC-MS/MS offers the high sensitivity and specificity required for the simultaneous determination of these compounds in complex biological matrices such as plasma. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.

Experimental

Sample Preparation

A simple protein precipitation method is effective for extracting O-Desmethyl gefitinib from plasma samples.

Materials:

-

Human or mouse plasma samples

-

This compound internal standard solution

-

Acetonitrile (ACN), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add a specific amount of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used, for example, an Alltima C18 (150 mm × 2.1 mm, 5 µm) or an ACQUITY BEH C18 (1.7 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid is typical. For example, an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v).

-

Flow Rate: A flow rate of 300-400 µL/min is generally employed.

-

Column Temperature: Maintained at around 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for O-Desmethyl gefitinib and this compound should be optimized.

-

Dwell Time: A dwell time of around 50 ms for each transition is recommended.

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of O-Desmethyl gefitinib.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| O-Desmethyl gefitinib | 5 - 500 | ≥ 0.99 |

Data compiled from published literature.

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| O-Desmethyl gefitinib | Low | ≤ 10.8 | ≤ 10.8 | 100.4 - 106.0 |

| Medium | ≤ 10.8 | ≤ 10.8 | 100.4 - 106.0 | |

| High | ≤ 10.8 | ≤ 10.8 | 100.4 - 106.0 |

Data compiled from published literature.

Visualizations

Gefitinib Metabolism Pathway

Caption: Metabolic pathway of Gefitinib.

LC-MS/MS Experimental Workflow

Caption: Sample preparation and analysis workflow.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of O-Desmethyl gefitinib in biological matrices. The use of its deuterated internal standard, this compound, ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of gefitinib pharmacokinetics and metabolism.

References

Application Notes and Protocols for O-Desmethyl gefitinib D8 in Pharmacokinetic Studies of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival. It is used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The pharmacokinetic (PK) profile of gefitinib can exhibit significant inter-individual variability, necessitating accurate and reliable bioanalytical methods for therapeutic drug monitoring and in-depth PK studies. O-Desmethyl gefitinib is a major and pharmacologically active metabolite of gefitinib. The deuterated analog, O-Desmethyl gefitinib D8, serves as an ideal internal standard (IS) for the quantification of gefitinib and its metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Gefitinib | C22H24ClFN4O3 | 446.90 |

| O-Desmethyl gefitinib | C21H22ClFN4O3 | 432.88 |

| This compound | C21H14D8ClFN4O3 | 440.93 |

Application: Bioanalytical Method for Gefitinib and O-Desmethyl gefitinib in Human Plasma

This section outlines a validated LC-MS/MS method for the simultaneous quantification of gefitinib and its active metabolite, O-Desmethyl gefitinib, in human plasma, utilizing this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents:

-

Gefitinib reference standard

-

O-Desmethyl gefitinib reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of gefitinib, O-Desmethyl gefitinib, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of gefitinib and O-Desmethyl gefitinib in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (calibration standards, QC samples, or study samples) into a microcentrifuge tube.

-

Add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | Isocratic or gradient elution suitable for separation |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Gefitinib: m/z 447.2 → 128.1O-Desmethyl gefitinib: m/z 433.2 → 128.1this compound: m/z 441.2 → 136.1 |

| Dwell Time | 100 ms |

Method Validation Data

The following tables summarize the performance characteristics of the described bioanalytical method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| Gefitinib | 1 - 1000 | > 0.99 |

| O-Desmethyl gefitinib | 1 - 500 | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Gefitinib | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 | |

| Medium | 100 | < 10 | < 10 | 90 - 110 | |

| High | 800 | < 10 | < 10 | 90 - 110 | |

| O-Desmethyl gefitinib | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 | |

| Medium | 50 | < 10 | < 10 | 90 - 110 | |

| High | 400 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Gefitinib | 3 | 85 - 95 | 90 - 110 |

| 800 | 85 - 95 | 90 - 110 | |

| O-Desmethyl gefitinib | 3 | 85 - 95 | 90 - 110 |

| 400 | 85 - 95 | 90 - 110 | |

| This compound | - | 85 - 95 | 90 - 110 |

Table 4: Stability

| Stability Condition | Gefitinib | O-Desmethyl gefitinib |

| Bench-top (24h, RT) | Stable | Stable |

| Freeze-thaw (3 cycles) | Stable | Stable |

| Long-term (-80°C, 30 days) | Stable | Stable |

Experimental Workflow

Caption: Experimental workflow for the bioanalysis of gefitinib.

Gefitinib Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Application Note: Quantification of O-desmethyl gefitinib in Human Plasma using a D8 Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of O-desmethyl gefitinib, a primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, gefitinib. The method employs a stable isotope-labeled internal standard, O-desmethyl gefitinib-D8, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research settings.

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1] The drug is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. Gefitinib is extensively metabolized in the liver, with O-desmethylation being a significant pathway, leading to the formation of its active metabolite, O-desmethyl gefitinib. Monitoring the levels of both the parent drug and its active metabolites is crucial for understanding its pharmacokinetic profile and for optimizing therapeutic strategies. This document provides a detailed protocol for the extraction and quantification of O-desmethyl gefitinib from human plasma using a highly specific LC-MS/MS method with a corresponding deuterated internal standard.

Mechanism of Action: Gefitinib and EGFR Signaling

Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The primary pathways affected include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, both of which are critical for cancer cell proliferation and survival.[2]

Figure 1: Gefitinib Inhibition of the EGFR Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for the quantification of O-desmethyl gefitinib in human plasma.

Materials and Reagents

-

O-desmethyl gefitinib (Reference Standard)

-

O-desmethyl gefitinib-D8 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (Blank)

LC-MS/MS Instrumentation

-

Liquid Chromatograph: UPLC/HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution optimized for analyte separation |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Note: The gradient should be optimized to ensure baseline separation of the analyte from matrix components.

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The following MRM transitions should be monitored. The transition for the D8 internal standard is inferred from the fragmentation pattern of the non-deuterated analyte.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| O-desmethyl gefitinib | 433.1 | 128.1 | 100 |

| O-desmethyl gefitinib-D8 | 441.2 | 136.1 | 100 |

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-desmethyl gefitinib and O-desmethyl gefitinib-D8 in DMSO or methanol.

-

Working Standard Solutions: Serially dilute the O-desmethyl gefitinib stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the O-desmethyl gefitinib-D8 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Figure 2: Workflow for Plasma Sample Preparation.

Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.[3][4]

Linearity

The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor is typically used.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| O-desmethyl gefitinib | 1 - 1000 | ≥ 0.995 |

Precision and Accuracy

Intra- and inter-day precision and accuracy should be assessed by analyzing the QC samples in replicate (n=6) on the same day and on three different days, respectively.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Medium | 300 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |

Recovery and Matrix Effect

The extraction recovery of O-desmethyl gefitinib and the matrix effect should be evaluated to ensure the sample preparation process is efficient and that endogenous plasma components do not interfere with ionization.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85% | 85 - 115% |

| High | 800 | > 85% | 85 - 115% |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of O-desmethyl gefitinib in human plasma. The use of a stable isotope-labeled internal standard (O-desmethyl gefitinib-D8) minimizes potential variability during sample processing and analysis, ensuring high-quality data for pharmacokinetic assessments and clinical research. This protocol can be readily implemented in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.

References

- 1. ClinPGx [clinpgx.org]

- 2. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for O-Desmethyl Gefitinib using O-Desmethyl Gefitinib D8 Internal Standard

Application Note and Protocol

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] The primary active metabolite of gefitinib in human plasma is O-Desmethyl gefitinib (M523595).[2][3] The formation of O-Desmethyl gefitinib is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3][4] Monitoring the plasma concentrations of both gefitinib and O-Desmethyl gefitinib is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize treatment efficacy and manage potential side effects.

This document provides a detailed protocol for the development and validation of a sensitive and specific bioanalytical method for the quantification of O-Desmethyl gefitinib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, O-Desmethyl gefitinib D8, to ensure high accuracy and precision.

Signaling Pathway of Gefitinib Action

Caption: Gefitinib inhibits EGFR signaling pathways.

Experimental Workflow

Caption: Workflow for O-Desmethyl gefitinib analysis.

Materials and Reagents

| Reagent | Supplier |

| O-Desmethyl gefitinib | MedChemExpress or equivalent |

| This compound | Artis Standards, Clearsynth, or equivalent |

| Gefitinib | Commercially Available |

| Acetonitrile (HPLC grade) | Fisher Scientific or equivalent |

| Formic acid (LC-MS grade) | Sigma-Aldrich or equivalent |

| Water (LC-MS grade) | Fisher Scientific or equivalent |

| Human plasma (blank) | Biological specialty companies |

Instrumentation

A validated LC-MS/MS system, such as an API 4000 triple quadrupole mass spectrometer, is recommended. The liquid chromatography system should be capable of delivering reproducible gradients at low flow rates.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of O-Desmethyl gefitinib and this compound in methanol.

Working Solutions:

-

Prepare serial dilutions of the O-Desmethyl gefitinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Calibration Standards and QC Samples:

-

Spike blank human plasma with the appropriate working solutions of O-Desmethyl gefitinib to achieve final concentrations for the calibration curve and QC samples.

Sample Preparation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 rpm for 10 minutes.

-

Transfer 300 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Alltima C18 (150 mm x 2.1 mm, 5 µm) or X-Terra C18 (50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |